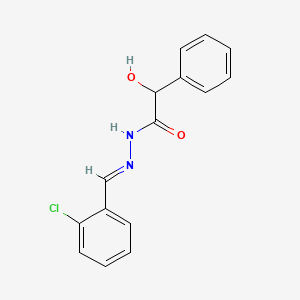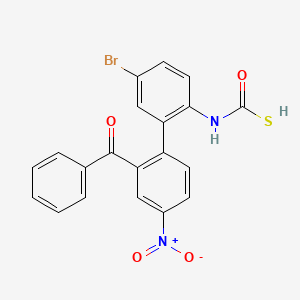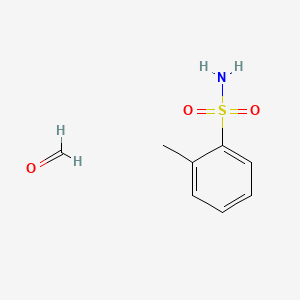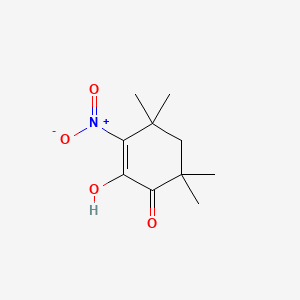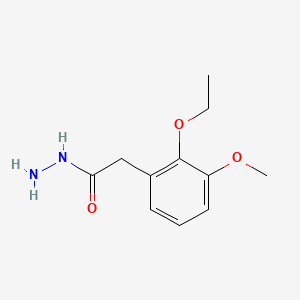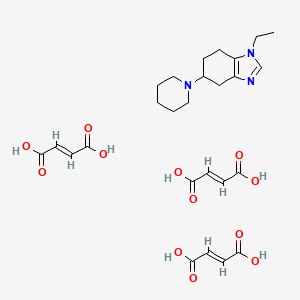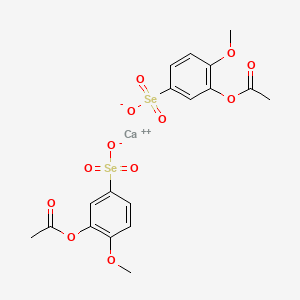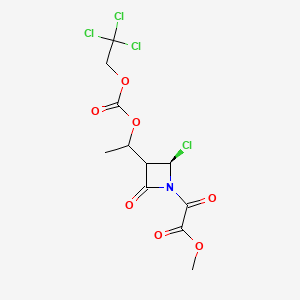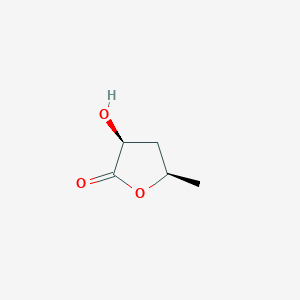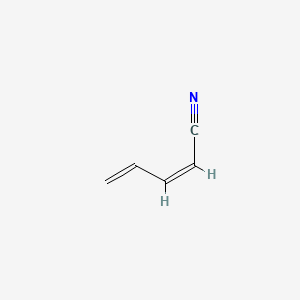
cis-2,4-Pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2,4-Pentadienenitrile: is an organic compound with the molecular formula C5H5N . It is a nitrile derivative of pentadiene, characterized by the presence of a nitrile group (-CN) attached to a conjugated diene system. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cis-2,4-Pentadienenitrile can be synthesized through various methods. One common approach involves the dehydration of 3-pentenenitrile under specific conditions . Another method includes the isomerization of trans-3-pentenenitrile through gas-phase pyrolysis .
Industrial Production Methods: Industrial production of this compound typically involves catalytic dehydration of suitable precursors under controlled conditions. The process may also include distillation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cis-2,4-Pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are commonly employed.
Major Products:
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted nitriles and other derivatives.
Aplicaciones Científicas De Investigación
Cis-2,4-Pentadienenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2,4-Pentadienenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions , leading to the formation of new bonds and compounds. The conjugated diene system allows for electrophilic addition reactions , facilitating the formation of complex structures .
Comparación Con Compuestos Similares
- Trans-2,4-Pentadienenitrile
- 1-Cyano-1,3-butadiene
- 1-Cyanobutadiene
Comparison: Cis-2,4-Pentadienenitrile is unique due to its cis configuration , which influences its reactivity and interactions compared to its trans isomer. The cis configuration can lead to different stereochemical outcomes in reactions, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
2180-69-0 |
|---|---|
Fórmula molecular |
C5H5N |
Peso molecular |
79.10 g/mol |
Nombre IUPAC |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
Clave InChI |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
SMILES isomérico |
C=C/C=C\C#N |
SMILES canónico |
C=CC=CC#N |
Descripción física |
Soluble in water (15 g/L); [ChemIDplus] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


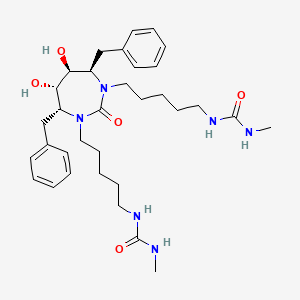

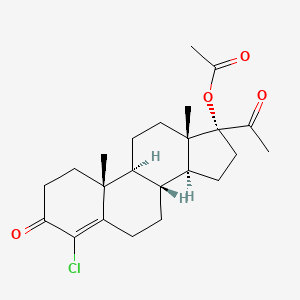
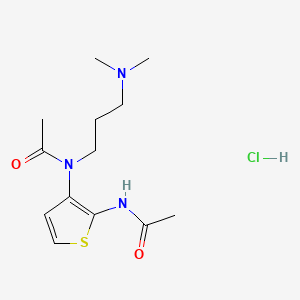
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
